molecular formula C13H27N3 B3233496 N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine CAS No. 1353945-19-3

N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine

Cat. No.: B3233496
CAS No.: 1353945-19-3
M. Wt: 225.37 g/mol
InChI Key: NLGHULVJSHLZHJ-UHFFFAOYSA-N
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Description

N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine is a tertiary amine featuring a cyclohexane-1,4-diamine backbone substituted with a cyclopropyl group, a dimethylamino moiety, and a 2-aminoethyl side chain. Its structural complexity and stereochemical diversity make it a candidate for applications in medicinal chemistry, catalysis, and materials science. The cyclopropyl group introduces steric and electronic effects that may influence reactivity and biological interactions . This compound, along with analogs, was historically marketed by CymitQuimica but is currently discontinued, reflecting challenges in synthesis or niche applications .

Properties

IUPAC Name

4-N-(2-aminoethyl)-4-N-cyclopropyl-1-N,1-N-dimethylcyclohexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3/c1-15(2)11-3-5-12(6-4-11)16(10-9-14)13-7-8-13/h11-13H,3-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGHULVJSHLZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)N(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401150222
Record name 1,4-Cyclohexanediamine, N1-(2-aminoethyl)-N1-cyclopropyl-N4,N4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353945-19-3
Record name 1,4-Cyclohexanediamine, N1-(2-aminoethyl)-N1-cyclopropyl-N4,N4-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353945-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Cyclohexanediamine, N1-(2-aminoethyl)-N1-cyclopropyl-N4,N4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine, also known by its CAS number 1353945-19-3, is a compound that has garnered attention for its potential biological activities, particularly in cancer research and polyamine metabolism modulation. This article explores its biological activity, mechanisms of action, and comparative analysis with related compounds.

  • Molecular Formula : C13H27N3
  • Molecular Weight : 225.37 g/mol
  • CAS Number : 1353945-19-3

The compound interacts with various molecular targets, primarily through its binding affinity to enzymes and receptors involved in polyamine metabolism. Polyamines are organic compounds that play critical roles in cellular functions such as growth and differentiation. The presence of cyclopropyl and dimethylamino groups enhances the compound's ability to modulate these biological pathways.

  • Polyamine Transport : this compound is transported into mammalian cells via the same mechanisms as natural polyamines. This transport is crucial for its biological efficacy .
  • Cytotoxicity and Cytostasis : Studies indicate that treatment with this compound can lead to a reduction in intracellular levels of putrescine, spermidine, and spermine—key polyamines involved in cell proliferation. This reduction correlates with downregulation of ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), leading to cytostatic or cytotoxic effects depending on the cell line used .

Biological Activity in Cancer Research

Recent studies have demonstrated the compound's potential as an anticancer agent:

  • In Vitro Studies : The compound exhibited significant growth inhibition across various cancer cell lines:
    • Non-Small Cell Lung Cancer (NSCLC) : A profound downregulation of ODC activity was observed, alongside increased polyamine catabolism.
    • Breast Cancer : The compound induced apoptosis in breast cancer cell lines through modulation of signaling pathways .

Table 1: Anticancer Activity Against Various Cell Lines

Cancer TypeGrowth Inhibition (%)
Non-Small Cell Lung Cancer64%
Colon Cancer62%
CNS Cancer45%
Melanoma72%
Ovarian Cancer40%
Renal Cancer69%
Prostate Cancer52%
Breast Cancer61%

Case Studies

  • In Vivo Models : In xenograft models using NSCLC cells (A549), the compound significantly delayed tumor progression, suggesting its potential as a therapeutic agent in oncology .
  • Mechanistic Insights : Research has shown that the compound increases nitric oxide (NO) production within treated cells, which is associated with apoptosis induction. This was measured using flow cytometry techniques .

Comparative Analysis

When compared to similar compounds like N,N’-Dimethylcyclohexane-1,2-diamine and N,N’-Dimethylethylenediamine, this compound stands out due to its unique cyclopropyl group. This structural feature likely contributes to its distinct biological activity profile and efficacy in modulating cellular processes related to cancer proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The cyclohexane-1,4-diamine core is a common scaffold in tertiary amines, with substituents dictating physicochemical and functional properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
Target Compound N-cyclopropyl, N'-dimethyl, 2-aminoethyl C₁₃H₂₈N₄ 240.39 Cyclopropyl enhances steric hindrance; aminoethyl improves solubility Potential ligand or intermediate in drug design
N,N-Dimethylcyclohexane-1,4-diamine N,N'-dimethyl C₈H₁₈N₂ 142.24 Simplest analog; high purity (95%) available Used in polymer catalysts and chelating agents
N-(2-Chloro-quinazolin-4-yl)-N',N'-dimethyl-cyclohexane-1,4-diamine hydrochloride Quinazolin-4-yl, chloro, dimethyl C₁₆H₂₁ClN₄·HCl 341.28 Heterocyclic addition enhances bioactivity Investigated in oncology for kinase inhibition
trans-N-Isopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine Isopropyl, dimethyl C₁₁H₂₄N₂ 184.33 Isopropyl increases lipophilicity Intermediate in agrochemical synthesis
N-(4-Aminobutyl)-N’-(2-naphthalen-1-yl-methyl)butane-1,4-diamine trihydrochloride Naphthalenyl, aminobutyl C₂₅H₃₆N₄·3HCl 493.41 Polyamine-naphthalene conjugate Fluorescent probes or DNA intercalation studies
Key Observations:
  • Cyclopropyl vs.
  • Aminoethyl Side Chain: The 2-aminoethyl group improves water solubility, a critical factor for bioavailability, contrasting with hydrophobic substituents like naphthalene in polyamine conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine
Reactant of Route 2
Reactant of Route 2
N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.